2-(1-Adamantyl)-2-oxoacetic acid
Overview
Description
“2-(1-Adamantyl)-2-oxoacetic acid” is a derivative of adamantane . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “2-(1-Adamantyl)-2-oxoacetic acid” could involve similar methods, but specific synthesis processes for this compound were not found in the available resources.Scientific Research Applications
Synthesis Methodologies
- Novel Synthesis Approaches : A study by Pan et al. (2013) describes a simple and efficient synthetic route to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, achieved through a direct oxidation reaction of adamantan-1-yl-ethan-1-one (Pan et al., 2013). Another research by Wang et al. (2018) focuses on the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in saxagliptin production, a medication for type 2 diabetes mellitus (T2DM), from 1-adamantanecarboxylic acid via oxidation (Wang et al., 2018).
Pharmaceutical Intermediates
- Production of Saxagliptin Intermediate : A study by Liao et al. (2019) reports on a mild method for preparing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, an intermediate in saxagliptin production, with an overall yield of around 60%, offering a new approach for commercial production (Liao et al., 2019).
Antiviral Applications
- Potential in Antiviral Drug Synthesis : Research by Khan et al. (2012) synthesizes 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles from 2-(1-adamantyl)-2-oxoacetic acid, exhibiting moderate activity against HIV-1 and HIV-2, suggesting potential for further development as an antiviral agent (Khan et al., 2012).
Chemical Transformation Studies
- Catalytic Transformations : Elangovan et al. (2007) discuss the catalytic transformation of 1-adamantanol, leading to various 2-adamantane derivatives including 2-(1-adamantyl)-2-oxoacetic acid, highlighting the versatility of adamantane-based compounds (Elangovan et al., 2007).
properties
IUPAC Name |
2-(1-adamantyl)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYXDIHZFDPTTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253812 | |
Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-2-oxoacetic acid | |
CAS RN |
16091-98-8 | |
Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16091-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Oxotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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